molecular formula C25H28O4 B14368024 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 90102-40-2

3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B14368024
CAS No.: 90102-40-2
M. Wt: 392.5 g/mol
InChI Key: NLLQCAUMYKZNGM-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid is a chromenone derivative characterized by a benzopyran core substituted with a methyl group at position 3, a 4-octylphenyl group at position 2, and a carboxylic acid moiety at position 6. The 4-octylphenyl substituent introduces significant lipophilicity, distinguishing it from simpler phenyl or chlorophenyl analogs.

Properties

CAS No.

90102-40-2

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

3-methyl-2-(4-octylphenyl)-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C25H28O4/c1-3-4-5-6-7-8-10-18-13-15-19(16-14-18)23-17(2)22(26)20-11-9-12-21(25(27)28)24(20)29-23/h9,11-16H,3-8,10H2,1-2H3,(H,27,28)

InChI Key

NLLQCAUMYKZNGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-octylbenzaldehyde with 3-methyl-4-hydroxycoumarin under basic conditions, followed by oxidation to form the desired chromene structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-octylphenyl)-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzopyran derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents Key Properties Biological Activity
3-Methyl-2-(4-octylphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid C₂₅H₂₈O₄ (estimated) - 3-Methyl
- 2-(4-octylphenyl)
- 8-Carboxylic acid
High lipophilicity (due to octyl chain), moderate water solubility (carboxylic acid) Potential antispasmodic or anti-inflammatory activity (inferred from structural analogs)
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid C₁₈H₁₄O₄ - 3-Methyl
- 2-Phenyl
- 8-Carboxylic acid
Lower lipophilicity, higher crystallinity Intermediate for flavoxate hydrochloride (muscle antispasmodic)
2-(4-Chlorophenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid C₁₆H₁₁ClO₄ - 2-(4-Chlorophenyl)
- 8-Carboxylic acid
Enhanced reactivity (Cl substitution), moderate solubility Demonstrated anti-inflammatory and enzyme inhibitory activity
Ethyl 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate C₁₉H₁₆O₄ - 3-Methyl
- 2-Phenyl
- 8-Ethoxycarbonyl
High lipophilicity (ester group), poor water solubility Improved bioavailability in hydrophobic environments
3-Nitro-2-(3-nitrophenyl)-4-oxo-4H-chromen-8-yl acetic acid C₁₇H₁₂N₂O₈ - 3-Nitro
- 2-(3-Nitrophenyl)
- 8-Acetic acid
Electron-withdrawing nitro groups, acidic Research interest in oxidative stress pathways

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit better solubility in polar solvents than ester analogs (e.g., ethyl ester in ).
  • Crystallinity : Phenyl-substituted analogs (e.g., ) form planar structures with strong intermolecular interactions, whereas bulky substituents like octylphenyl may reduce crystallinity .

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